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3-Methyl-2-(piperidin-4-yloxy)pyridine
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Overview
Description
3-Methyl-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methyl-2-chloropyridine with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-2-(piperidin-4-yloxy)pyridine has been explored for its potential therapeutic applications:
- Oxytocin Receptor Antagonism:
- Anticancer Activity:
- Anti-inflammatory Properties:
The biological activities of this compound include:
- Interaction with Biological Targets:
- Potential as a Lead Compound:
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yloxy)pyridine: Lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
3-Methyl-4-(piperidin-4-yloxy)pyridine: The position of the piperidin-4-yloxy group is different, leading to variations in its properties.
Uniqueness
3-Methyl-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical behavior and potential applications. The presence of both the methyl and piperidin-4-yloxy groups provides a distinct combination of properties that can be leveraged in various research and industrial contexts.
Biological Activity
3-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2O, with a molar mass of approximately 188.26 g/mol. The compound features a pyridine ring substituted with a methyl group and a piperidin-4-yloxy moiety, which contributes to its unique biological properties.
Research indicates that this compound interacts with various neurotransmitter systems, particularly cholinergic and dopaminergic pathways. Its structure suggests potential interactions with multiple receptors, making it a candidate for treating neurological disorders such as anxiety and depression. The compound's ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions enhances its reactivity, allowing for diverse biological interactions.
Neuroprotective Effects
Studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to influence neurotransmitter release and modulate receptor activity, which may contribute to its therapeutic potential in neurodegenerative diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, particularly those associated with hematological malignancies. For instance, similar compounds have shown the ability to reduce the growth of various cancer cell lines while promoting the expression of apoptosis-related genes like p53 and Bax .
Compound | Activity | Target Cell Lines |
---|---|---|
This compound | Induces apoptosis | MCF-7 (breast cancer) |
Similar derivatives | Reduces growth | Hematological cancers |
Case Studies and Research Findings
- Neurotransmitter Modulation : A study indicated that this compound significantly increased acetylcholine levels in synaptic clefts, suggesting its role as a cholinergic enhancer. This modulation can have implications for treating conditions like Alzheimer's disease.
- Cytotoxicity in Cancer Cells : In vitro assays showed that the compound exhibited moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity toward non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .
- Molecular Docking Studies : Computational analyses using molecular docking have predicted that this compound can effectively bind to various protein targets involved in cancer progression and neurodegeneration. These studies underscore the potential of this compound as a lead structure for drug development .
Properties
IUPAC Name |
3-methyl-2-piperidin-4-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIVFYBZJJVTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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